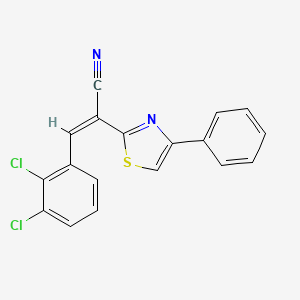

![molecular formula C16H13ClF3N3O3S B2458211 (2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpipérazin-1-yl]méthanone CAS No. 1118822-59-5](/img/structure/B2458211.png)

(2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpipérazin-1-yl]méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone is a useful research compound. Its molecular formula is C16H13ClF3N3O3S and its molecular weight is 419.8. The purity is usually 95%.

BenchChem offers high-quality (2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Des chercheurs ont étudié l’impact de la CPPU sur diverses cultures, notamment les kiwis, les raisins et les tomates. Par exemple, chez les kiwis, le traitement à la CPPU a entraîné une augmentation de la teneur en solides solubles (TSS) et une amélioration de la fermeté des fruits .

- Des modèles de régression par les moindres carrés partiels (PLSR) basés sur ces paramètres optiques ont été développés pour prédire les attributs de qualité interne tels que la TSS et la teneur en humidité .

- Les dérivés de la CPPU, tels que le chlorhydrate de (2-chloropyridin-4-yl)méthanamine, ont été étudiés comme inhibiteurs sélectifs de LOXL2 (lysyl oxydase-like 2). LOXL2 joue un rôle dans le remodelage des tissus et la fibrose .

Régulation de la croissance des plantes et amélioration du rendement des cultures

Paramètres optiques et évaluation de la qualité

Inhibition sélective de LOXL2

En résumé, la CPPU présente des applications diverses, allant de la régulation de la croissance des plantes au développement de médicaments et à la science des matériaux. Ses propriétés multiformes continuent d’intriguer les chercheurs de diverses disciplines . Si vous avez besoin de plus amples détails ou d’applications supplémentaires, n’hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

The primary target of (2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .

Mode of Action

This compound acts as a selective inhibitor of LOXL2 . It binds to LOXL2, inhibiting its enzymatic activity. This results in a decrease in collagen and elastin crosslinking, thereby affecting tissue remodeling processes .

Biochemical Pathways

The inhibition of LOXL2 affects the extracellular matrix remodeling pathway . By preventing the crosslinking of collagen and elastin, the compound can potentially influence various pathological processes where tissue remodeling and fibrosis are involved .

Pharmacokinetics

The compound’s IC50 value in the absence of blood proteins is 126 nM, indicating its potent inhibitory activity .

Result of Action

The molecular and cellular effects of the compound’s action would be the reduction in collagen and elastin crosslinking. This could potentially lead to a decrease in tissue stiffness and fibrosis, although specific cellular effects would depend on the context of the tissue and disease state .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the presence of blood proteins can affect the compound’s inhibitory activity . Additionally, the compound’s stability could be affected by storage conditions . .

Propriétés

IUPAC Name |

(2-chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3N3O3S/c17-13-9-10(3-4-21-13)16(24)22-5-7-23(8-6-22)27(25,26)12-2-1-11(18)14(19)15(12)20/h1-4,9H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIASBYMRYNUWKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC(=NC=C2)Cl)S(=O)(=O)C3=C(C(=C(C=C3)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

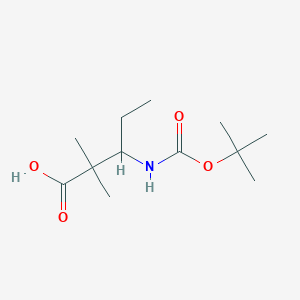

![5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-3-carbonitrile](/img/structure/B2458128.png)

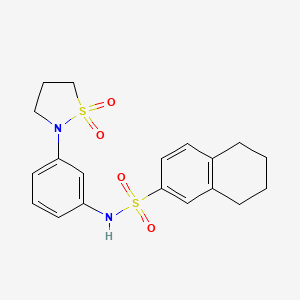

![3-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2458129.png)

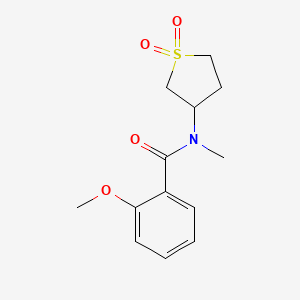

![N-(4-acetylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2458134.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoate](/img/structure/B2458135.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide](/img/structure/B2458137.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2458140.png)

![N-[3-(1-hydroxyethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B2458141.png)

(prop-2-en-1-yl)amine](/img/structure/B2458143.png)

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate](/img/structure/B2458145.png)

![[4-Fluoro-2-(2-methoxyethoxymethyl)phenyl]methanamine](/img/structure/B2458149.png)